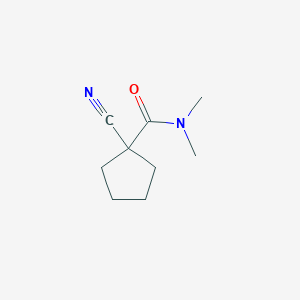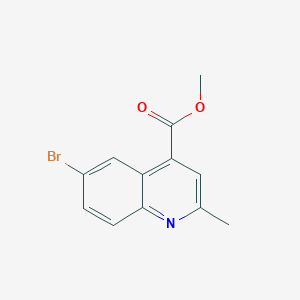
Methyl 6-bromo-2-methylquinoline-4-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromo-2-methylquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-2-methylquinoline-4-carboxylate” consists of a quinoline core, which is a benzene ring fused with a pyridine moiety. It also has a carboxylate functional group attached to the quinoline core .Physical And Chemical Properties Analysis
“Methyl 6-bromo-2-methylquinoline-4-carboxylate” is a solid at room temperature . Its molecular weight is 280.12 .Applications De Recherche Scientifique
Quinolines are a class of compounds that have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used as a scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
For example, 4-Hydroxy-2-quinolones, a class of quinolines, have been the subject of many publications dealing with their synthetic analogous and the synthesis of their heteroannelated derivatives . These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
In terms of synthesis, a wide range of protocols have been reported for the construction of the quinoline scaffold. For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Pharmaceutical Applications Quinoline and its derivatives have shown substantial biological activities . For example, 2-methylquinoline and its derivatives have been used in the synthesis of bioactive chalcone derivatives .
-
Synthesis of Heterocycles Quinoline compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
Synthesis of Pyrazole-Containing Quinoline Derivatives Pyrazole-containing quinoline derivatives have been synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole and methyl-pyrazole . These derivatives are orally bioactive .
-
Synthesis of Bioactive Chalcone Derivatives 2-methylquinoline and its derivatives have shown substantial biological activities . They have been used in the synthesis of bioactive chalcone derivatives .
-
Synthesis of Pyrazole-Containing Quinoline Derivatives Pyrazole-containing quinoline derivatives have been synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole and methyl-pyrazole . These derivatives are orally bioactive .
-
Synthesis of 4-Hydroxy-2-Quinolones 4-Hydroxy-2-quinolones have been synthesized using various methods . These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-bromo-2-methylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVBXARDQBUBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696252 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
CAS RN |
786659-09-4 | |
| Record name | Methyl 6-bromo-2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
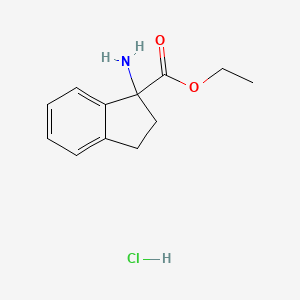


![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)

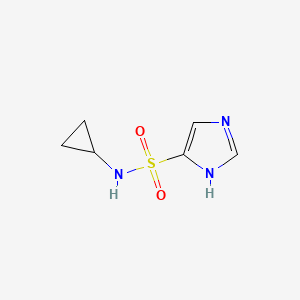
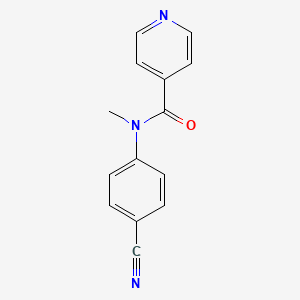
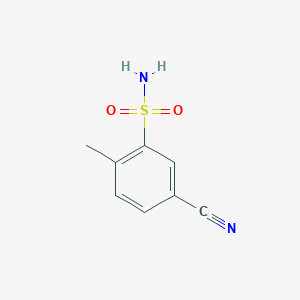
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
